molecular formula C17H26O B8482009 4-Decylbenzaldehyde CAS No. 70972-99-5

4-Decylbenzaldehyde

Cat. No.: B8482009
CAS No.: 70972-99-5
M. Wt: 246.4 g/mol
InChI Key: LAFJBWCWIUMKJU-UHFFFAOYSA-N
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Description

4-Decylbenzaldehyde (chemical formula: C₁₇H₂₆O) is an aromatic aldehyde featuring a benzaldehyde core substituted with a decyl group (C₁₀H₂₁) at the para position. This structural motif confers unique physicochemical properties, including high lipophilicity due to the long alkyl chain, making it distinct from shorter-chain or polar-substituted benzaldehydes. Alkylbenzaldehydes are often utilized as intermediates in organic synthesis, particularly in surfactants, agrochemicals, and pharmaceuticals, where lipophilicity enhances membrane permeability or solubility in non-polar matrices.

Properties

CAS No.

70972-99-5

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

4-decylbenzaldehyde

InChI

InChI=1S/C17H26O/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h11-15H,2-10H2,1H3

InChI Key

LAFJBWCWIUMKJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-decylbenzaldehyde with key analogs:

Compound Molecular Formula Molecular Weight Substituent Boiling Point Solubility Key Applications
This compound C₁₇H₂₆O 254.39 Decyl (C₁₀H₂₁) Not reported Organic solvents Surfactants, organic synthesis
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl (-OH) Sublimes Water, ethanol Pharmaceuticals, reference standards
4-Ethylbenzaldehyde C₉H₁₀O 134.18 Ethyl (C₂H₅) Not reported Alcohol Chemical intermediate
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Bromomethyl Not reported DCM, THF Alkylation reactions
2-Chloro-4-methylbenzaldehyde C₈H₇ClO 154.59 Chloro, methyl Not reported Organic solvents Research reagents

Key Observations:

  • Lipophilicity: The decyl group in this compound dramatically increases hydrophobicity compared to polar derivatives like 4-hydroxybenzaldehyde. This property aligns it with applications requiring non-polar solvents or lipid bilayer interactions.
  • Reactivity : Unlike 4-(bromomethyl)benzaldehyde, which undergoes nucleophilic substitution due to the labile bromine atom, this compound’s long alkyl chain may stabilize the aldehyde group, reducing electrophilicity.
  • Thermal Stability : Longer alkyl chains (e.g., decyl vs. ethyl) typically lower melting points but increase boiling points due to stronger van der Waals interactions.

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